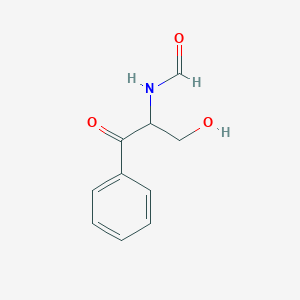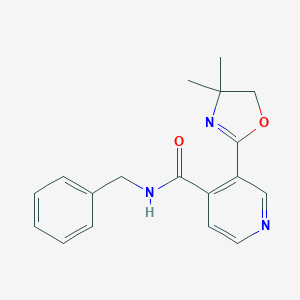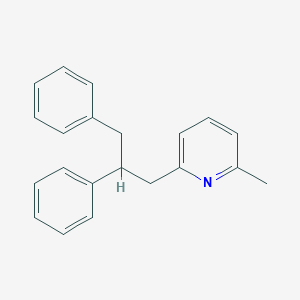![molecular formula C25H27NO4S B289887 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is not fully understood. However, it has been found to interact with various molecular targets in the body, including:
1. DNA: This compound can intercalate with DNA, which can lead to the inhibition of DNA replication and cell division.
2. Proteins: It can also interact with various proteins in the body, including enzymes and receptors, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neuroprotective Properties: It can help prevent the degeneration of neurons, making it a potential candidate for the treatment of neurological disorders.
3. Cardioprotective Properties: It can help prevent the damage to the heart caused by various cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Anticancer Properties: This compound can be used to study the inhibition of cancer cell growth and the mechanisms behind it.
2. Neuroprotective Properties: It can be used to study the prevention of neuronal degeneration and the potential treatment of neurological disorders.
3. Cardioprotective Properties: It can be used to study the prevention of heart damage caused by various cardiovascular diseases.
The limitations of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Limited Availability: This compound is not readily available and can be difficult to synthesize.
2. Limited Knowledge: The mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for the study of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one, including:
1. Further Study of Anticancer Properties: More research is needed to fully understand the anticancer properties of this compound and its potential use in cancer treatment.
2. Investigation of Neuroprotective Properties: Further study is needed to determine the potential of this compound in the treatment of neurological disorders.
3. Study of Cardioprotective Properties: More research is needed to fully understand the cardioprotective properties of this compound and its potential use in the prevention and treatment of cardiovascular diseases.
4. Synthesis of Analogues: Synthesizing analogues of this compound can help to better understand its mechanism of action and potential applications in scientific research.
5. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridine. The second step involves the reaction of the product from the first step with sodium hydride and methyl iodide, resulting in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one.
科学的研究の応用
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can help prevent the degeneration of neurons.
3. Cardiovascular Diseases: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have cardioprotective properties. It can help prevent the damage to the heart caused by various cardiovascular diseases.
特性
分子式 |
C25H27NO4S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
7-methoxy-11a-methyl-5-(4-methylphenyl)sulfonyl-2,3,3a,4,10,11-hexahydrocyclopenta[i]phenanthridin-1-one |
InChI |
InChI=1S/C25H27NO4S/c1-16-4-7-18(8-5-16)31(28,29)26-15-21-19(20-9-6-17(30-3)14-23(20)26)12-13-25(2)22(21)10-11-24(25)27/h4-9,14,22H,10-13,15H2,1-3H3 |
InChIキー |
FJZWJWKNZPCVAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



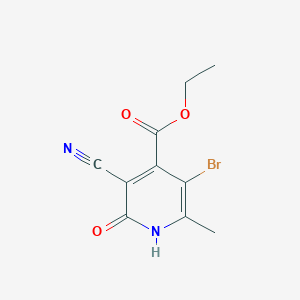
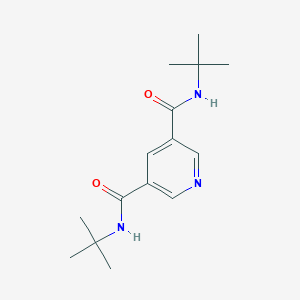
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
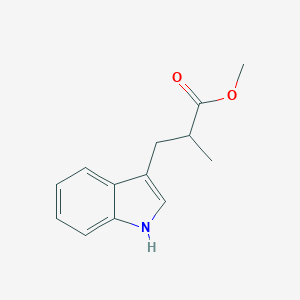
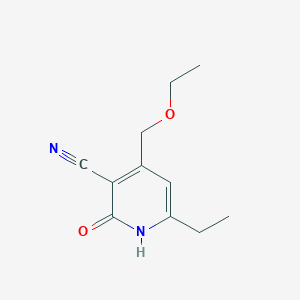
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
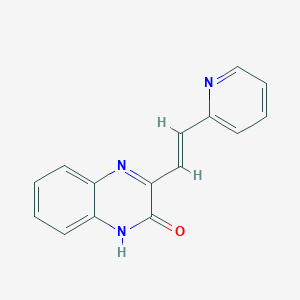
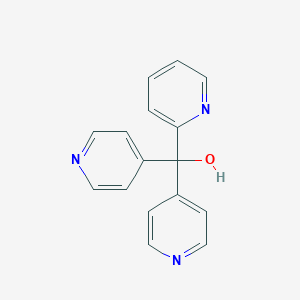
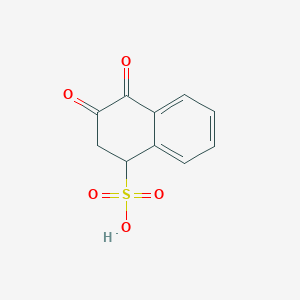
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
